molecular formula C13H14F3NO B12983835 4-(Piperidin-1-yl)-2-(trifluoromethyl)benzaldehyde

4-(Piperidin-1-yl)-2-(trifluoromethyl)benzaldehyde

Cat. No.: B12983835
M. Wt: 257.25 g/mol
InChI Key: VTYZYOACVCOHGO-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)-2-(trifluoromethyl)benzaldehyde is a chemical compound with the following structure:

C13H12F3NO\text{C}_{13}\text{H}_{12}\text{F}_3\text{NO} C13​H12​F3​NO

This compound features a piperidine ring (a six-membered nitrogen-containing ring) attached to a benzaldehyde moiety. The trifluoromethyl group enhances its chemical properties.

Preparation Methods

There are several synthetic routes to obtain this compound:

    Reimer-Tiemann Reaction:

    Vilsmeier-Haack Reaction:

Industrial production methods involve scaling up these reactions under controlled conditions.

Chemical Reactions Analysis

4-(Piperidin-1-yl)-2-(trifluoromethyl)benzaldehyde undergoes various reactions:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction with hydrogen and a suitable catalyst converts it to the corresponding alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups.

Common reagents include oxidizing agents (such as potassium permanganate), reducing agents (like lithium aluminum hydride), and nucleophiles (e.g., amines).

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: It serves as a building block for designing pharmaceuticals targeting neurological disorders.

    Agrochemicals: Used in the synthesis of crop protection agents.

    Materials Science: Employed in the preparation of functional materials.

Mechanism of Action

The exact mechanism of action remains context-dependent. its trifluoromethyl group can influence interactions with biological targets, affecting receptor binding or enzyme inhibition.

Comparison with Similar Compounds

While 4-(Piperidin-1-yl)-2-(trifluoromethyl)benzaldehyde is unique due to its trifluoromethyl substitution, similar compounds include:

Properties

Molecular Formula

C13H14F3NO

Molecular Weight

257.25 g/mol

IUPAC Name

4-piperidin-1-yl-2-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)12-8-11(5-4-10(12)9-18)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2

InChI Key

VTYZYOACVCOHGO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)C=O)C(F)(F)F

Origin of Product

United States

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